2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide
Description
This compound features a central acetamide scaffold substituted with a 4-ethoxyphenyl group and a sulfonated ethyl arm bearing a furan-2-yl and 4-methoxybenzenesulfonyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, comparisons with structurally related analogs can illuminate its probable properties.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-3-29-19-8-6-17(7-9-19)15-23(25)24-16-22(21-5-4-14-30-21)31(26,27)20-12-10-18(28-2)11-13-20/h4-14,22H,3,15-16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVMJCALFNLRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide , a novel derivative of acetamide, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with substituted phenyl compounds. The process often employs various catalytic methods to enhance yield and purity. For instance, the reaction of furan-2-carbaldehyde with appropriate sulfonyl and acetamide precursors can yield the target compound with high efficiency.
Antiinflammatory Properties
Studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory activity. In a series of experiments, compounds with similar structural motifs demonstrated inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response. For example, a related compound demonstrated an IC50 value of 0.011 μM against COX-2, suggesting potent anti-inflammatory effects .
Analgesic Effects
The analgesic properties of this compound have been evaluated through various models of pain. In vivo studies indicated that the compound effectively reduced pain responses in formalin-induced pain models, showcasing its potential as an analgesic agent. The mechanism is likely linked to its ability to inhibit TRPV1 channels, which are involved in nociception .
Antioxidant Activity
Research has also highlighted the antioxidant capabilities of this compound. It was found to enhance the activity of key antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in cellular defense against oxidative stress. This effect was observed in liver and heart tissues, indicating systemic benefits .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a multitarget inhibitor affecting COX and LOX pathways, crucial for inflammation.
- Ion Channel Modulation : Its interaction with TRPV1 channels suggests a pathway for pain modulation.
- Antioxidant Defense Activation : By inducing NQO1 expression, it enhances cellular resilience against oxidative damage.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on COX Inhibition : A study reported that a structurally related sulfonamide derivative exhibited significant inhibition of COX-2 in vitro and showed promising results in animal models for inflammatory diseases .
- Analgesic Efficacy : Another investigation demonstrated that compounds with similar structures significantly reduced pain in models mimicking human conditions, supporting their potential clinical application .
Comparative Analysis
| Compound Name | Activity Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| Compound A | COX-2 Inhibitor | 0.011 | High potency against inflammation |
| Compound B | TRPV1 Modulator | 0.008 | Effective analgesic properties |
| Compound C | Antioxidant | - | Induces NQO1 expression |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 4-methoxybenzenesulfonyl group likely enhances binding affinity compared to simpler sulfonamides (e.g., ’s 3a–3c).
- Heterocyclic Moieties : Replacing thiophene (in ) with furan may alter π-stacking and metabolic stability due to furan’s lower electronegativity.
- Ethoxy vs.
Enzyme Inhibition
- 3a (IC₅₀ = 69 µM): The naphthalene group in 3a enhances α-glucosidase inhibition compared to nitro (3b) or phenoxy (3c) analogs .
Metabolic Effects
- In Vivo Blood Sugar Reduction : 3a reduced blood sugar by 25.1% in sucrose-loaded rats .
- Target Compound Potential: The furan and sulfonyl groups may enhance bioavailability, but the ethoxy group could slow metabolism, prolonging action.
Antimicrobial Activity
Computational and Binding Interaction Insights
- Pyridine-Based Analogs () : Acetamides with pyridine rings exhibited strong SARS-CoV-2 main protease binding (−22 kcal/mol). The target compound’s furan may form similar H-bonds with HIS163, while the sulfonyl group could interact with ASN142 .
- Tautomerism () : Analogous acetamides (e.g., 3c-I/3c-A) exist as tautomeric mixtures, suggesting the target compound may also exhibit dynamic structural flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
